6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Catalog No.
S822633
CAS No.
2060031-17-4
M.F
C15H20ClNO2
M. Wt
281.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid h...

CAS Number

2060031-17-4

Product Name

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

InChI

InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H

InChI Key

GELUKVDONXSYQV-UHFFFAOYSA-N

SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary: This compound is utilized in the design of new pharmaceutical agents due to its unique structural motif. The spirocyclic framework of the molecule provides a rigid scaffold that can interact with various biological targets.

Methods: The compound is synthesized and then incorporated into larger drug-like molecules. It undergoes various chemical reactions to attach different functional groups, which are designed to interact with specific biological targets. Techniques like NMR, HPLC, LC-MS, and UPLC are used for characterization .

Application in Signal Transduction Research

Scientific Field: Signal Transduction Research

Summary: Derivatives of this compound have been studied as modulators of MAP and PI3K signaling pathways, which are critical in various cellular processes.

Methods: The compound is used to create small molecules that are tested in cell lines for their ability to modulate these signaling pathways. The effects are analyzed using Western blotting and other molecular biology techniques.

Results: The modulators have shown efficacy in altering signal transduction in the desired manner, which could lead to new treatments for diseases where these pathways are dysregulated.

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework containing both nitrogen and carbon atoms. Its molecular formula is C8H14ClNO2C_8H_{14}ClNO_2 with a molecular weight of approximately 191.66 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the design of new pharmaceutical agents due to its ability to interact with various biological targets .

That facilitate the attachment of different functional groups, enhancing its biological activity. Key reactions include:

  • Esterification: This reaction allows for the formation of esters from carboxylic acids and alcohols, which can modify the compound's solubility and bioavailability.
  • Nucleophilic Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Reduction and Oxidation: These reactions can be employed to alter the oxidation states of specific functional groups, potentially enhancing biological activity.

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has been studied for its biological activities, particularly as a modulator of signaling pathways such as MAPK and PI3K. These pathways are critical in various cellular processes, including cell growth and apoptosis. Research indicates that derivatives of this compound exhibit efficacy in altering signal transduction, which could lead to new treatments for diseases associated with dysregulated signaling pathways .

The synthesis of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves:

  • Formation of the Spirocyclic Framework: This is achieved through cyclization reactions involving suitable precursors.
  • Functional Group Modification: Subsequent reactions introduce carboxylic acid and benzyl groups to enhance pharmacological properties.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to improve stability and solubility.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for characterization throughout these steps .

This compound finds applications primarily in:

  • Medicinal Chemistry: As a scaffold for designing new drugs targeting specific biological pathways.
  • Pharmaceutical Development: Its derivatives are explored as potential therapeutic agents against various diseases, particularly those involving signal transduction pathways.

Interaction studies have shown that 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can modulate key cellular signaling pathways. Techniques like Western blotting and cell line assays are employed to assess its effects on protein expression levels and cellular responses. These studies indicate promising results in altering cellular behavior, which may lead to novel therapeutic strategies .

Several compounds share structural or functional similarities with 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride:

Compound NameCAS NumberKey Features
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate2110507-78-1Ester derivative with enhanced solubility
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane2028341-92-4Contains an oxo group, altering reactivity
6-Azaspiro[3.4]octane-8-carboxylic acid1955554-31-0Parent structure lacking benzyl substitution

Uniqueness

The uniqueness of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride lies in its rigid spirocyclic framework combined with the benzyl group, which enhances its ability to interact selectively with biological targets compared to other similar compounds. This structural feature contributes significantly to its potential as a therapeutic agent in drug development .

Spirocyclic compounds, characterized by two rings sharing a single atom (typically a quaternary carbon or heteroatom), represent a critical class of molecules in medicinal and materials chemistry. Their rigid three-dimensional geometry reduces conformational entropy, enhancing target-binding affinity and metabolic stability compared to planar analogs. This structural feature has led to their widespread use in drug discovery, with marketed therapeutics such as Spironolactone and Drospirenone exemplifying their pharmaceutical relevance.

The unique spiro architecture also enables modulation of physicochemical properties, including solubility and lipophilicity, by introducing steric hindrance and preventing π-π stacking interactions. For example, spiro compounds exhibit improved bioavailability in central nervous system targets due to optimized blood-brain barrier penetration.

Significance of Azaspiro[3.4]octane Derivatives

Azaspiro[3.4]octanes, featuring a six-membered nitrogen-containing ring fused to a four-membered carbocycle, occupy a strategic niche in heterospirocyclic chemistry. The [3.4]-ring fusion balances strain energy (from the four-membered ring) with synthetic accessibility, making these derivatives versatile intermediates. Key applications include:

  • Antimicrobial agents: Derivatives demonstrate potent activity against ESKAPE pathogens (MIC: 1–10 µg/mL).
  • Kinase inhibition: Structural analogs show EGFR inhibitory activity (IC50: <50 nM) in lung cancer models.
  • Neuromodulation: The spiro framework enables allosteric modulation of muscarinic acetylcholine receptors for Alzheimer’s disease research.

Rationale for Investigating 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

This compound combines three pharmacophoric elements:

  • Spiro[3.4]octane core: Provides conformational rigidity for target engagement.
  • Benzyl substituent: Enhances lipophilicity (calculated LogP: 2.32) for membrane permeability.
  • Carboxylic acid group: Enables salt formation (hydrochloride) for improved aqueous solubility (≈15 mg/mL).

Preliminary studies suggest utility as:

  • A synthetic intermediate for PROTACs (PROteolysis-TArgeting Chimeras).
  • A ligand precursor for transition-metal catalysts in asymmetric synthesis.

Scope and Structure of the Review

This review systematically examines:

  • Synthetic routes to 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride.
  • Structural characterization data (X-ray crystallography, NMR).
  • Emerging applications in medicinal chemistry and materials science.

Excluded areas: Formulation-specific data, toxicological profiles, and clinical trial outcomes.

Historical Development of Azaspiro[3.4]octane Synthesis

The first laboratory preparations of nitrogen-containing spiro[3.4] frameworks were reported at the turn of the millennium, when John Papillon and Richard James Taylor obtained optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane from L-proline via tandem aldol–lactonisation, followed by oxo-functionalisation [1] [2]. Soon after, annulative approaches that closed either a cyclopentane ring or a strained four-membered ring onto a pre-installed azetidine were disclosed, enabling direct access to 2-azaspiro[3.4]octanes in moderate-to-good yields (55 – 88%) with minimal chromatography [3] [4]. These two historical lines—stepwise annulation versus one-pot cyclisation—still underpin modern strategies for 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid and its hydrochloride derivative.

Synthetic Routes to 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic Acid

3.2.1 Annulation Strategies: Cyclopentane and Four-Membered Ring Approaches
RouteKey TransformationsTypical Isolated YieldNotesSource
AN-alkylation of cyclobutanedicarboxylate with benzylamine → β-keto amide → α-bromination → NaH-induced intramolecular alkylation (cyclobutane → azetidine annulation)72% for 6-benzyl-5,8-dioxo precursorReadily scaled to 50 g; no protecting groups required [5]
B1,3-Dipolar [3+2] cycloaddition between bicyclo-[1.1.0]butane and azomethine imine → strain-release spirocyclisation68% (diastereomeric mixture)Scandium(III) triflate catalysis; tolerates aryl or heteroaryl benzyl groups [6]
CRhodium(I)-catalysed cycloisomerisation/Diels–Alder cascade of tethered bis-allenes53%Enables late-stage benzyl installation; amenable to chiral ligands [7]
3.2.3 Hydrochloride Salt Formation: Methods and Optimization

Direct gas–solid HCl saturation of a 1 : 1 MeOH–ethyl acetate slurry of the free acid at 0 °C affords the monohydrochloride in 96% yield and 99.6% HPLC purity after filtration and ether‐washing. Water content ≤ 0.5% w/w is obtained by azeotropic drying [9] [10]. Continuous HCl metering in flow achieves identical quality with one-third the solvent volume and >90% overall atom economy [11].

Enantioselective and Diastereoselective Synthesis

3.3.1 Chiral Resolution and Optical Purity

Optical resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane with D-tartaric acid precipitates the (S)-diastereomeric salt in 34% yield and ≥98% de [5]. Subsequent liberation furnishes (S)-6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid with 98% ee after two steps (Table 3).

Resolution methodee (%)Overall yieldScalabilitySource
Diastereomeric crystallisation (D-tartaric acid)9830% (multi-kg)Seed-controlled, 20 L reactor [5]
Supercritical CO₂ SFC on cellulose-39948% (lab scale)Rapid (≤1 h per 5 g)Internal QC data
3.3.2 Asymmetric Catalysis and Microbial Reduction

Whole‐cell reduction of 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane by Phaeocrepsis sp. affords (R)-8-hydroxy precursor in 82% isolated yield with 96% ee; Mitsunobu inversion followed by LiAlH₄ reduction gives the (S)-amine, completing a biocatalytic route to either enantiomer [5]. Engineered haem-protein carbene transferases now deliver azaspiro[2.y]alkanes in 83% yield and 99 : 1 er under aqueous conditions, illustrating future potential for direct benzyl-azaspiro formations [12].

Green Chemistry and Sustainable Practices in Synthesis

Adoption of the Twelve Principles has led to solvent-free microwave annulations (energy reduction >70%) and ultrasound-assisted Ugi-azide cascades that operate in water with near-quantitative atom economy [13] [14]. Continuous-flow oxidation of primary alcohols to acids with H₂O₂ over Pt/SiO₂ avoids heavy-metal waste and supplies the C-8 acid at up to 96% yield and 25 g d⁻¹ productivity, with water as the sole stoichiometric by-product [8].

Scale-Up and Industrial Production Considerations

3.5.1 Batch versus Continuous Flow Processes
Metric (5 kg input)Batch RouteContinuous-Flow RouteImprovement
Overall yield43%58%+15%
Solvent volume55 L18 L–67%
Cycle time48 h14 h–71%
Process mass intensity11568–41%

Data collected during kg-scale technology transfer show a three-fold throughput advantage when the cyclobutane → azetidine annulation and the Pinnick oxidation are telescoped in a single flow manifold equipped with inline IR monitoring [11] [15].

3.5.2 Process Optimization and Yield Improvement

DoE studies identified base equivalents and residence time as critical parameters for annulation. A quadratic model predicted an optimal 1.3 equiv NaH and 6 min residence, experimentally verified to raise yield from 72% to 82%. Automated feedback control cut reprocessing by 25% [11].

Purification and Analytical Validation of Product

3.6.1 Chromatographic Techniques

Preparative reverse-phase HPLC (C18, 45 → 65% acetonitrile, 0.1% formic acid) removes polar by-products, delivering >99% area purity. For enantiomeric analysis, chiral SFC on cellulose-3 (isocratic 40% MeOH/CO₂, 35 °C, 100 bar) resolves enantiomers in under four minutes with resolution > 3.0 [5].

3.6.2 Crystallization and Salt Selection

Controlled HCl saturation yields a monohydrochloride that crystallises in the orthorhombic P2₁2₁2 space group, melting at 173 – 176 °C. Alternative fumarate or mesylate salts were less tractable, exhibiting hygroscopicity >2% w/w and inferior flow properties [9] [10].

3.6.3 Quality Control Parameters
TestSpecificationMethod
IdentityConforms¹H/¹³C NMR (400 MHz, D₂O)
Purity≥ 99.0%HPLC, 220 nm
Enantiomeric excess≥ 98%Chiral SFC
Water content≤ 0.5%Karl–Fischer titration
Residual solventsIPA ≤ 100 ppm; MeOH ≤ 300 ppmGC-FID
Inorganic chloride11.9 – 12.3% w/wArgentometric titration

These controls meet current ICH Q6 specifications for active pharmaceutical ingredient intermediates.

Dates

Last modified: 08-16-2023

Explore Compound Types